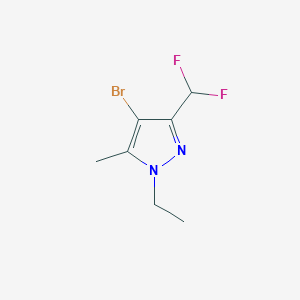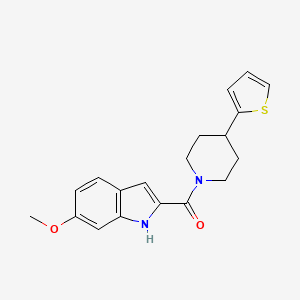
(6-methoxy-1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6-methoxy-1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The indole ring is substituted at the 6-position with a methoxy group and at the 2-position with a piperidinylmethanone group, which in turn is substituted with a thiophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic and contributes to the stability of the molecule. The methoxy group at the 6-position and the piperidinylmethanone group at the 2-position of the indole ring add further complexity to the molecule .Applications De Recherche Scientifique
Structural and Activity Analysis
Vibrational and Electronic Properties Study : A combined experimental and theoretical study on vibrational and electronic properties of a bis-indolic derivative, which can serve as a precursor to various melatonin receptor ligands, demonstrates the importance of spectroscopic profiles in understanding the energetic and structural characteristics of complex molecules (Al-Wabli et al., 2017). This approach could be applicable to the analysis of "(6-methoxy-1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone" to uncover its physicochemical properties and potential receptor interactions.
Synthetic Methods and Characterization
Synthesis and Characterization of Novel Compounds : Research on the synthesis and characterization of novel compounds provides a framework for the development of new chemical entities with potential biological or pharmacological activities. For example, the synthesis of β-carboline derivatives and their evaluation for anti-HIV activity showcases the process of creating and assessing new molecules for specific therapeutic purposes (Ashok et al., 2015). This methodology could be adapted for synthesizing and evaluating "this compound" for various applications.
Computational and Docking Studies
DFT and Docking Studies : Computational studies, such as density functional theory (DFT) calculations and molecular docking, provide insights into the molecular structure, stability, and potential biological interactions of compounds. The synthesis, spectral characterization, DFT, and docking studies of thiazolyl and thiophene derivatives to explore their antibacterial activity illustrate how computational chemistry can predict and rationalize the bioactivity of new compounds (Shahana & Yardily, 2020). Similar approaches could be employed to investigate the bioactive potential of "this compound".
Orientations Futures
The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the wide range of biological activities exhibited by indole derivatives, this compound could have potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-23-15-5-4-14-11-17(20-16(14)12-15)19(22)21-8-6-13(7-9-21)18-3-2-10-24-18/h2-5,10-13,20H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJYQXDIJQIFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
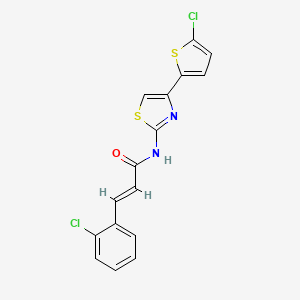
![N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2801537.png)
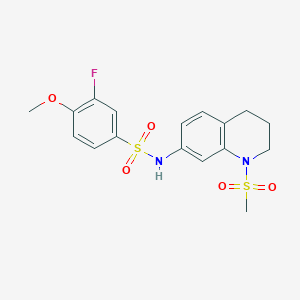
![9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2801539.png)
![1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2801540.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide](/img/structure/B2801543.png)
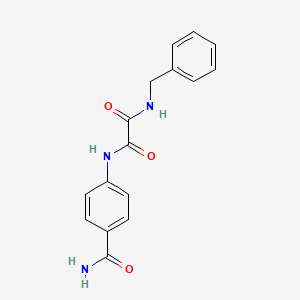
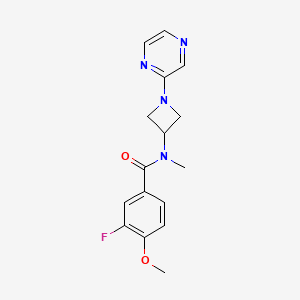
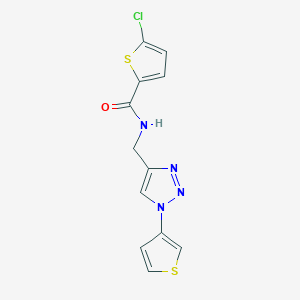

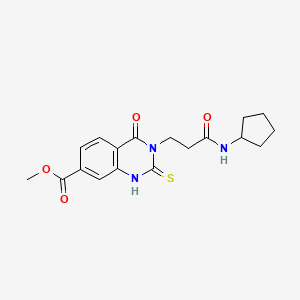
![7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2801550.png)
